1-Ethynylcyclobutane-1-sulfonamide
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Overview
Description
1-Ethynylcyclobutane-1-sulfonamide is an organosulfur compound with the molecular weight of 159.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of sulfonimidates, which includes 1-Ethynylcyclobutane-1-sulfonamide, has been a topic of interest in recent years . The process involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been used as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis
The InChI code for 1-Ethynylcyclobutane-1-sulfonamide is1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9)
. This indicates that the molecule contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Physical And Chemical Properties Analysis
1-Ethynylcyclobutane-1-sulfonamide is a powder at room temperature .Scientific Research Applications
Building Blocks for Sulfur(VI) Compounds
Field
Organic & Biomolecular Chemistry
Application
Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, are used as building blocks to access alternative sulfur(VI) compounds .
Method of Application
The synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur(VI) derivatives including sulfonimidamides and sulfoximines .
Results
The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Selective COX-1 Inhibitors
Field
Pharmaceuticals
Application
Selective COX-1 inhibitors are preferential therapeutic targets for platelet aggregation and clotting responses .
Method of Application
In this study, the selective COX-1-inhibitory activities of four newly synthesized compounds were examined, along with their abilities to inhibit platelet aggregation against ADP and collagen .
Results
All the screened compounds might serve as selective COX-1 inhibitors. They showed IC50 values ranging from 0.71 μM to 4.82 μM against COX-1 and IC50 values ranging from 9.26 μM to 15.24 μM against COX-2 .
Alkyl Transfer Reagents
Field
Organic Chemistry
Application
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Method of Application
This application plays on the lability of sulfonimidates under acidic conditions .
Results
The use of elevated temperatures can limit applications of sulfonimidates, but in the case of polymer synthesis, sulfonimidate decomposition at raised temperatures proved a novel way to access poly(oxothiazene) polymers .
Synthesis of Polymers
Field
Polymer Chemistry
Application
Sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, have been utilized as precursors for polymers .
Method of Application
The synthesis involves the decomposition of sulfonimidates at raised temperatures .
Results
This method has proved a novel way to access poly(oxothiazene) polymers .
Safety And Hazards
Future Directions
The synthesis of sulfonimidates, including 1-Ethynylcyclobutane-1-sulfonamide, has seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . Future research may focus on developing more sustainable synthetic methods and addressing the synthetic challenge of preparing sulfonamides from thiol and amine feedstock inputs .
properties
IUPAC Name |
1-ethynylcyclobutane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-6(4-3-5-6)10(7,8)9/h1H,3-5H2,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITMRTXGPRAEAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCC1)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclobutane-1-sulfonamide |
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